molecular formula C24H18F2N4O3 B2978954 1-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251677-49-2

1-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2978954
CAS No.: 1251677-49-2
M. Wt: 448.43
InChI Key: TUWNEHSWFINMDF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide, a naphthyridine ring, and a difluorophenyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthyridine ring and the difluorophenyl group would likely have a significant impact on the compound’s three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be involved in condensation or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have been synthesized and evaluated for their antibacterial activity. The most effective derivatives feature a fluorine atom at the 6-position, substituted amino groups at the 7-position, and substituted phenyl groups at the 1-position. The compounds exhibit enhanced in vitro antibacterial potency and in vivo efficacy when the 1-substituent is either p-fluorophenyl or o,p-difluorophenyl, and the 7-substituent is a 3-amino-1-pyrrolidinyl group (Chu et al., 1986).

Synthesis and Antimicrobial Properties

Chiral Linear Carboxamides

A new group of chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with incorporated peptide linkage has been synthesized. These compounds exhibit antimicrobial properties and were tested for their effectiveness against various microbes (Khalifa et al., 2016).

Novel Synthesis Approaches

Chelate Synthesis

A novel and efficient approach to the synthesis of the 1,6-naphthyridine system has been developed using "chelate methodology" from specific intermediates. This method involves the formation of chelate complexes with boron, leading to the generation of 5-trifluoromethyl1,6-naphthyridine-(1H)-4-ones, indicating a versatile synthesis strategy for related compounds (Vasil’ev et al., 1994).

Polyamide Synthesis and Properties

Fluorinated Polyimides

Novel fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic dianhydrides have been synthesized. These polyimides are characterized by solubility in various organic solvents, excellent thermal stability, low moisture absorption, and low dielectric constants, making them suitable for advanced material applications (Chung & Hsiao, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate personal protective equipment and follow safety protocols when working with this compound .

Future Directions

The future research directions for this compound would depend on its intended use and the results of initial studies. If it shows promising activity in preliminary tests, it might be further optimized and studied in more detail .

Properties

IUPAC Name

1-[2-(3,4-difluoroanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N4O3/c1-14-7-9-17-22(32)18(24(33)29-15-5-3-2-4-6-15)12-30(23(17)27-14)13-21(31)28-16-8-10-19(25)20(26)11-16/h2-12H,13H2,1H3,(H,28,31)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWNEHSWFINMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)F)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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